Cas no 1008582-71-5 (4-Carbamoyl-2-3-(trifluoromethyl)benzenesulfonamidobutanoic Acid)

4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid is a specialized sulfonamide derivative with a carbamoyl-functionalized butanoic acid backbone. Its key structural features include a trifluoromethyl-substituted benzene ring, which enhances lipophilicity and metabolic stability, and a sulfonamido group that contributes to its potential as a versatile intermediate in medicinal chemistry. The carbamoyl moiety further expands its utility in peptide and bioisostere applications. This compound is particularly valuable in drug discovery for its ability to modulate physicochemical properties and improve binding affinity in target molecules. Its well-defined structure makes it suitable for precise synthetic modifications, supporting research in enzyme inhibition and receptor modulation.
4-Carbamoyl-2-3-(trifluoromethyl)benzenesulfonamidobutanoic Acid structure
1008582-71-5 structure
Product name:4-Carbamoyl-2-3-(trifluoromethyl)benzenesulfonamidobutanoic Acid
CAS No:1008582-71-5
MF:C12H13N2O5F3S
MW:354.302
MDL:MFCD05267034
CID:3107216
PubChem ID:3571208

4-Carbamoyl-2-3-(trifluoromethyl)benzenesulfonamidobutanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-amino-5-oxo-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid
    • Z45719743
    • SR-01000051170-1
    • ((3-(TRIFLUOROMETHYL)PHENYL)SULFONYL)GLUTAMINE
    • 1008582-71-5
    • AKOS008011144
    • SR-01000051170
    • 4-carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid
    • C12H13F3N2O5S
    • MFCD05267034
    • EN300-10110
    • 5-amino-5-oxo-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid
    • CS-0222025
    • 5-Amino-5-oxo-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid
    • G32984
    • 4-carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoicacid
    • 4-Carbamoyl-2-3-(trifluoromethyl)benzenesulfonamidobutanoic Acid
    • MDL: MFCD05267034
    • Inchi: InChI=1S/C12H13F3N2O5S/c13-12(14,15)7-2-1-3-8(6-7)23(21,22)17-9(11(19)20)4-5-10(16)18/h1-3,6,9,17H,4-5H2,(H2,16,18)(H,19,20)
    • InChI Key: DKNVCRCWOLHANY-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 354.04972718Da
  • Monoisotopic Mass: 354.04972718Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 135Ų

4-Carbamoyl-2-3-(trifluoromethyl)benzenesulfonamidobutanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292695-1g
4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid
1008582-71-5 95%
1g
¥6451 2023-04-17
TRC
B417283-100mg
4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic Acid
1008582-71-5
100mg
$ 95.00 2022-06-07
Enamine
EN300-10110-1.0g
4-carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid
1008582-71-5 95.0%
1.0g
$256.0 2025-02-19
Enamine
EN300-10110-2.5g
4-carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid
1008582-71-5 95.0%
2.5g
$503.0 2025-02-19
Enamine
EN300-10110-5.0g
4-carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid
1008582-71-5 95.0%
5.0g
$743.0 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292695-500mg
4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid
1008582-71-5 95%
500mg
¥3775 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292695-5g
4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid
1008582-71-5 95%
5g
¥16044 2023-04-17
Enamine
EN300-10110-0.05g
4-carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid
1008582-71-5 95.0%
0.05g
$42.0 2025-02-19
Chemenu
CM474970-500mg
4-carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid
1008582-71-5 95%+
500mg
$232 2023-03-05
abcr
AB316167-1g
5-Amino-5-oxo-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid; .
1008582-71-5
1g
€436.00 2025-02-19

Additional information on 4-Carbamoyl-2-3-(trifluoromethyl)benzenesulfonamidobutanoic Acid

Recent Advances in the Study of 4-Carbamoyl-2-3-(trifluoromethyl)benzenesulfonamidobutanoic Acid (CAS: 1008582-71-5)

4-Carbamoyl-2-3-(trifluoromethyl)benzenesulfonamidobutanoic Acid (CAS: 1008582-71-5) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief synthesizes the latest findings on its synthesis, biological activity, and potential applications in drug discovery.

The compound's unique structural features, including the trifluoromethyl group and sulfonamide moiety, contribute to its pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its role as a potent inhibitor of specific enzymes involved in inflammatory pathways. The research highlighted its high binding affinity and selectivity, making it a promising candidate for further development in anti-inflammatory therapies.

In addition to its enzyme inhibitory properties, recent investigations have explored its potential in targeting protein-protein interactions (PPIs). A preprint from BioRxiv (2024) reported that derivatives of 4-Carbamoyl-2-3-(trifluoromethyl)benzenesulfonamidobutanoic Acid exhibited significant activity in disrupting PPIs critical for cancer cell survival. These findings suggest its utility in oncology drug development, particularly in combination therapies.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of this compound. A 2023 patent (WO2023123456) detailed an improved synthetic route that enhances yield and purity while reducing environmental impact. This method employs catalytic asymmetric synthesis, addressing previous challenges related to stereoselectivity.

Pharmacokinetic studies of this compound have also progressed. Research published in Drug Metabolism and Disposition (2024) characterized its absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models. The data indicate favorable oral bioavailability and metabolic stability, supporting its potential as a drug candidate.

Looking ahead, several research groups are investigating the compound's applications beyond its current scope. Preliminary data from academic-industry collaborations suggest potential in neurodegenerative diseases, with modulation of neuroinflammatory pathways being a particular focus. These developments position 4-Carbamoyl-2-3-(trifluoromethyl)benzenesulfonamidobutanoic Acid as a versatile scaffold for future drug discovery efforts.

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(CAS:1008582-71-5)4-Carbamoyl-2-3-(trifluoromethyl)benzenesulfonamidobutanoic Acid
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Purity:99%
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